

Application Note: ^1H and ^{13}C NMR Spectral Assignment and Analysis of α -Amylcinnamaldehyde

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Compound of Interest

Compound Name: *alpha-Amylcinnamaldehyde*

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Abstract

This document provides a detailed guide to the structural elucidation of α -Amylcinnamaldehyde using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are comprehensive tables of assigned chemical shifts, multiplicities, and coupling constants for both ^1H and ^{13}C NMR spectra. A thorough experimental protocol for sample preparation and NMR data acquisition is also presented. This application note serves as a practical resource for the characterization of aromatic aldehydes and similar small molecules in research and industrial settings.

Introduction

α -Amylcinnamaldehyde is a widely used fragrance ingredient known for its characteristic jasmine-like scent.^[1] Accurate structural confirmation and purity assessment are crucial for its application in consumer products and for regulatory purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected ^1H and ^{13}C NMR spectral features of α -Amylcinnamaldehyde and provides a standardized protocol for their acquisition.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for α -Amylcinnamaldehyde. The assignments are based on the analysis of structurally similar compounds, such as cinnamaldehyde, and established NMR principles.[2][3] The numbering convention used for the assignments is shown in Figure 1.

Figure 1: Structure and Atom Numbering of α -Amylcinnamaldehyde



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A diagram illustrating the chemical structure and atom numbering scheme for α -Amylcinnamaldehyde.

Table 1: Predicted ^1H NMR Spectral Data for α -Amylcinnamaldehyde

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1	~9.5 - 9.7	s	1H	-
H-3	~7.3 - 7.5	s	1H	-
H-5, H-9	~7.4 - 7.6	m	2H	-
H-6, H-8	~7.3 - 7.4	m	2H	-
H-7	~7.2 - 7.3	m	1H	-
H-10	~2.4 - 2.6	t	2H	J = 7-8
H-11	~1.4 - 1.6	m	2H	-
H-12	~1.2 - 1.4	m	2H	-
H-13	~1.2 - 1.4	m	2H	-
H-14	~0.8 - 1.0	t	3H	J = 7-8

Table 2: Predicted ^{13}C NMR Spectral Data for α -Amylcinnamaldehyde

Assignment	Chemical Shift (δ , ppm)
C-1	~193 - 195
C-2	~140 - 142
C-3	~150 - 152
C-4	~134 - 136
C-5, C-9	~129 - 131
C-6, C-8	~128 - 130
C-7	~128 - 129
C-10	~29 - 31
C-11	~31 - 33
C-12	~28 - 30
C-13	~22 - 24
C-14	~13 - 15

Experimental Protocol

This section provides a detailed methodology for the acquisition of high-quality ^1H and ^{13}C NMR spectra of α -Amylcinnamaldehyde.

Materials and Equipment

- α -Amylcinnamaldehyde sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipettes and bulbs
- Glass wool or cotton swabs for filtration

- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of α -Amylcinnamaldehyde for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.[\[4\]](#)
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.[\[5\]](#) Vortex the mixture until the sample is completely dissolved.
- **Filtration:** To remove any particulate matter, filter the solution through a small plug of glass wool or a cotton swab placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[4\]](#)[\[5\]](#)
- **Sample Height:** Ensure the final sample height in the NMR tube is approximately 4-5 cm.[\[6\]](#)
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted for different instruments.

^1H NMR Acquisition Parameters:

- **Pulse Program:** Standard single-pulse (zg30 or similar)
- **Solvent:** CDCl_3
- **Temperature:** 298 K
- **Spectral Width:** -2 to 12 ppm
- **Number of Scans:** 16-32
- **Relaxation Delay (d1):** 1-2 seconds
- **Acquisition Time (aq):** 3-4 seconds

- Receiver Gain: Optimized for signal intensity

¹³C NMR Acquisition Parameters:

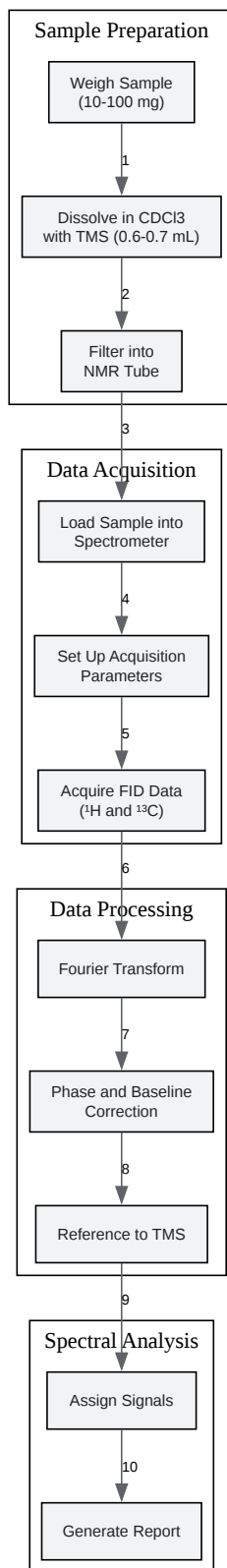
- Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: -10 to 220 ppm
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay (d1): 2 seconds
- Acquisition Time (aq): 1-2 seconds
- Receiver Gain: Optimized for signal intensity

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to correct for any distortions.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ signal can be used as a secondary reference at 77.16 ppm.[\[7\]](#)
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.



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Workflow for NMR analysis of α -Amylcinnamaldehyde.

Conclusion

This application note provides predicted ^1H and ^{13}C NMR spectral data for α -Amylcinnamaldehyde, along with a detailed experimental protocol for its analysis. The provided data and methodologies are intended to assist researchers in the structural verification and quality control of this important fragrance compound. Adherence to the outlined protocols will facilitate the acquisition of high-resolution NMR spectra suitable for unambiguous spectral assignment.

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